(+)-Norfenfluramine

描述

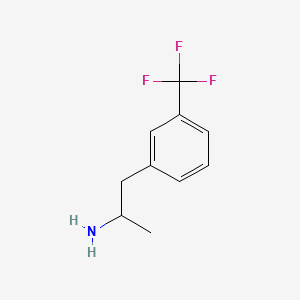

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBHFBKZUPLWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904717 | |

| Record name | (+/-)-Norfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1886-26-6 | |

| Record name | (±)-Norfenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1886-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfenfluramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORFENFLURAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Norfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORFENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037A9J3PSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (+)-Norfenfluramine on Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norfenfluramine, the N-de-ethylated primary active metabolite of (+)-fenfluramine (dexfenfluramine), is a potent psychoactive compound belonging to the substituted amphetamine class.[1][2] Historically, its parent compound was utilized for its appetite-suppressant properties.[3] The mechanism underlying its pharmacological effects, particularly its profound impact on the serotonergic system, is centered on its interaction with the serotonin (B10506) transporter (SERT).[2][3] This document provides a detailed technical overview of the mechanism of action of this compound at SERT, summarizing quantitative pharmacological data, detailing key experimental protocols, and visualizing the core mechanisms and workflows.

This compound is classified as a serotonin-norepinephrine releasing agent (SNRA).[4] Its action at SERT is complex, functioning not merely as a reuptake inhibitor but as a "substrate-type releaser."[2][5] This dual mechanism involves being transported into the presynaptic neuron by SERT and subsequently inducing a reversal of the transporter's function, a process known as transporter-mediated efflux.[6][7] This leads to a non-exocytotic release of serotonin (5-HT) from the cytoplasm into the synaptic cleft, significantly elevating extracellular serotonin levels.[2][3]

Quantitative Pharmacology

The interaction of this compound with monoamine transporters has been quantified through various in vitro assays. The data consistently demonstrate its high potency at SERT, along with significant activity at the norepinephrine (B1679862) transporter (NET). The following tables summarize key quantitative data from radioligand binding and functional release assays.

Table 1: Functional Potency of this compound and Related Compounds in Stimulating Monoamine Release

This table presents the half-maximal effective concentrations (EC₅₀) for the release of radiolabeled monoamines from rat brain synaptosomes. Lower EC₅₀ values indicate higher potency.

| Compound | [³H]5-HT Release EC₅₀ (nM) | [³H]NE Release EC₅₀ (nM) | Data Source(s) |

| This compound | 59 | 73 | [3] |

| (+)-Fenfluramine | 52 | 302 | [3] |

| (-)-Norfenfluramine | 287 | - | [3] |

| (-)-Fenfluramine | 147 | - | [3] |

Data derived from in vitro release assays using rat brain synaptosomes.[3]

Table 2: Comparative Potency of Various SERT Substrates in Releasing Serotonin

This table compares the EC₅₀ values of this compound's parent compound and other known SERT substrates for releasing [³H]5-HT, providing context for its potency.

| Compound | [³H]5-HT Release EC₅₀ (nM) | Data Source(s) |

| d-Fenfluramine | ~50-70 | [8] |

| d-Norfenfluramine | Implied similar potency to d-fenfluramine | [8] |

| mCPP | ~50-70 | [8] |

| TFMPP | 190 | [8] |

Data derived from [³H]5-HT release assays in rat brain synaptosomes.[8]

Core Mechanism of Action at the Serotonin Transporter

This compound acts as a substrate-type releaser at SERT, a mechanism distinct from that of pure reuptake inhibitors like selective serotonin reuptake inhibitors (SSRIs).[5] This process involves several key steps:

-

Binding and Transport: this compound binds to the outward-facing conformation of SERT and is transported into the presynaptic neuron, similar to the endogenous substrate, serotonin.[5] This transport is dependent on the electrochemical gradients of Na⁺ and Cl⁻ ions.[9]

-

Disruption of Vesicular Storage: Once inside the neuron, amphetamine-class compounds can disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic serotonin concentration.[5]

-

Transporter-Mediated Efflux: The presence of this compound and elevated cytosolic serotonin promotes the reversal of SERT's transport cycle.[7][10] The transporter binds intracellular serotonin and transports it out of the cell into the synaptic cleft. This process is often described as "facilitated exchange diffusion."[6]

-

Transporter-Mediated Currents: The transport of substrates like this compound by SERT is electrogenic, generating an inward current.[7][8] Studies have shown that this compound induces significantly greater SERT-mediated currents compared to some other non-amphetamine releasers, a factor that may be linked to its neurotoxic potential at high doses.[8]

Visualization of the Mechanism

The following diagram illustrates the dual mechanism of this compound as both a substrate for uptake and an inducer of serotonin efflux through SERT.

Caption: Mechanism of this compound (NFN) at SERT.

Key Experimental Protocols

The quantitative data and mechanistic understanding of this compound's action are derived from several key experimental techniques. Detailed below are the generalized protocols for these assays.

Protocol: Synaptosome Preparation and Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).

I. Synaptosome Preparation (from Rodent Brain)

-

Homogenization: Dissect brain regions of interest (e.g., hippocampus, striatum) and homogenize in ice-cold 0.32 M sucrose (B13894) buffer using a Dounce homogenizer.[11][12]

-

Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.[12]

-

Pelleting: Centrifuge the resulting supernatant at a higher speed (e.g., 15,000-20,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).[12]

-

Resuspension: Resuspend the P2 pellet in a suitable physiological buffer (e.g., Krebs-Ringer-Henseleit, KRH).[13]

-

Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay) for normalization.[14]

II. Release Assay

-

Pre-loading: Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]5-HT) to allow for uptake into the nerve terminals.[13]

-

Washing/Superfusion: Wash the synaptosomes to remove excess extracellular radiolabel. This is often done using a superfusion apparatus that continuously supplies fresh buffer over the synaptosomes trapped on a filter.[1]

-

Stimulation: After establishing a stable baseline of spontaneous efflux, expose the synaptosomes to various concentrations of the test compound (e.g., this compound).[1]

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Quantification: Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using liquid scintillation counting.

-

Data Analysis: Express release as a percentage of the total radioactivity present at the start of the collection period. Plot concentration-response curves to determine EC₅₀ values.

Caption: Workflow for a synaptosome-based neurotransmitter release assay.

Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific transporter by measuring its ability to compete with a known radioligand.

I. Membrane Preparation

-

Source: Use brain tissue homogenates or cultured cells expressing the transporter of interest (e.g., hSERT-HEK293 cells).[15]

-

Homogenization: Homogenize the tissue or cells in a cold lysis buffer.

-

Centrifugation: Centrifuge the homogenate to pellet the cell membranes containing the transporters. Wash the pellet by resuspending and re-centrifuging.[15]

-

Storage: Resuspend the final membrane pellet, determine protein concentration, and store at -80°C.[15]

II. Binding Assay

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific SERT radioligand (e.g., [³H]citalopram), and varying concentrations of the unlabeled test compound (this compound).[15][16]

-

Define Controls:

-

Total Binding: Membranes + radioligand only.

-

Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known SERT blocker (e.g., fluoxetine) to saturate all specific sites.[15]

-

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow binding to reach equilibrium.[15]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[16]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[15]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound exerts its potent effects on the serotonergic system through a sophisticated, dual mechanism of action at the serotonin transporter. It is not only a competitive inhibitor of serotonin reuptake but also a transporter substrate that induces reverse transport, or efflux, of serotonin from the presynaptic terminal.[2][5] Quantitative studies confirm its high potency, with EC₅₀ values for 5-HT release in the nanomolar range, comparable to its parent compound, (+)-fenfluramine.[3] The methodologies of synaptosome-based release assays and radioligand binding are fundamental to characterizing these interactions. A thorough understanding of this substrate-type release mechanism is critical for the development of novel therapeutics targeting monoamine transporters and for comprehending the complete pharmacological and toxicological profile of amphetamine-related compounds.

References

- 1. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 7. Serotonin-transporter mediated efflux: a pharmacological analysis of amphetamines and non-amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of the serotonin transporter [web.williams.edu]

- 10. rupress.org [rupress.org]

- 11. researchgate.net [researchgate.net]

- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

The Neuroscientific Journey of (+)-Norfenfluramine: A Technical Guide

An In-depth Exploration of a Key Serotonergic and Noradrenergic Modulator for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

(+)-Norfenfluramine, the primary active metabolite of the anorectic agent (+)-fenfluramine, has a rich and complex history in the field of neuroscience. Initially identified as a key mediator of its parent drug's effects, this compound has emerged as a potent neuropharmacological agent in its own right. This technical guide provides a comprehensive overview of the discovery, history, and detailed neuropharmacological profile of this compound. It is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this compound's mechanism of action and its interactions with key neurotransmitter systems. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of the relevant signaling pathways to facilitate a thorough understanding of this multifaceted molecule.

Discovery and Historical Context

This compound, or (+)-3-(trifluoromethyl)amphetamine, was identified as the major N-deethylated metabolite of (+)-fenfluramine.[1][2] Fenfluramine (B1217885) itself, an amphetamine analog, was historically prescribed as an appetite suppressant.[1] While fenfluramine is no longer in widespread clinical use due to concerns about cardiac fibrosis linked to its metabolite's activity on 5-HT2B receptors, the study of this compound continues to provide valuable insights into the functioning of monoaminergic systems.[2] Research by scientists like David E. Nichols and Richard A. Glennon has been instrumental in elucidating the structure-activity relationships and pharmacological properties of fenfluramine and its metabolites.[3][4][5][6]

The stereochemistry of norfenfluramine is crucial to its activity, with the dextrorotatory enantiomer, this compound (dexnorfenfluramine), exhibiting a distinct pharmacological profile compared to its levorotatory counterpart.[2] This guide will focus specifically on the (+)-enantiomer due to its more potent effects on serotonin (B10506) and norepinephrine (B1679862) systems.

Neuropharmacology

This compound exerts its effects primarily through its interaction with monoamine transporters and serotonin receptors. It acts as a potent serotonin-norepinephrine releasing agent (SNRA) and a direct agonist at several serotonin receptor subtypes.[2]

Monoamine Release

In vitro studies using synaptosomes have demonstrated that this compound is a potent releaser of both serotonin (5-HT) and norepinephrine (NE).[1] It is also capable of inducing dopamine (B1211576) (DA) release, although with lower potency compared to its effects on 5-HT and NE.[1][7] The release of NE and DA by this compound appears to be at least partially mediated by the norepinephrine transporter (NET).[1]

Receptor Interactions

This compound is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Its affinity for these receptors is significantly higher than that of its parent compound, fenfluramine.[2] The interaction with the 5-HT2B receptor, in particular, has been linked to the adverse cardiac effects observed with chronic fenfluramine use.[2] Despite its 5-HT2A agonist activity, this compound is generally considered non-hallucinogenic, although hallucinations have been reported with high doses of fenfluramine.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

| Table 1: Monoamine Release Potency (EC50 values) | |

| Neurotransmitter | This compound EC50 (nM) |

| Serotonin ([3H]5-HT) Release | 59[1] |

| Norepinephrine ([3H]NE) Release | 73[1] |

| Table 2: Receptor Binding and Functional Activity | ||

| Receptor Subtype | Affinity (Ki, nM) | Functional Activity |

| 5-HT2A | High (specific values not consistently reported in initial searches) | Potent Agonist[2] |

| 5-HT2B | High (10-50 nM for NFENs)[8] | Full Agonist[2][8] |

| 5-HT2C | Moderately Potent[8] | Full Agonist[2][8] |

| TAAR1 (human) | Very Weak Agonist (43% of max at 10,000 nM)[2] | Agonist[2] |

| Table 3: Pharmacokinetic Parameters in Rats (Intraperitoneal Administration) | |

| Parameter | Value |

| Elimination Half-life (Plasma) | 6.1 h (l-norfenfluramine, 20 mg/kg)[9] |

| Brain-to-Plasma Concentration Ratio | 27.6 (d-norfenfluramine)[9] |

Key Experimental Protocols

In Vitro Neurotransmitter Release Assay (Synaptosomes)

This protocol is based on methodologies described in studies investigating the monoamine releasing properties of this compound.[1][7]

Objective: To determine the potency (EC50) of this compound in inducing the release of radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]NE) from isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Brain regions rich in the desired nerve terminals (e.g., hippocampus for serotonin, striatum for dopamine) are dissected from rats. The tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Radiolabeling: Synaptosomes are incubated with a solution containing the radiolabeled neurotransmitter (e.g., [3H]5-HT) to allow for uptake into the nerve terminals.

-

Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus. They are continuously washed with a physiological buffer to establish a stable baseline of spontaneous neurotransmitter release.

-

Drug Exposure: Varying concentrations of this compound are introduced into the superfusion buffer.

-

Fraction Collection: Superfusate fractions are collected at regular intervals before, during, and after drug exposure.

-

Quantification: The amount of radioactivity in each fraction is measured using liquid scintillation counting. The drug-induced release is calculated as the percentage increase over the baseline release.

-

Data Analysis: Dose-response curves are generated, and the EC50 value (the concentration of the drug that produces 50% of the maximal effect) is calculated.

In Vivo Microdialysis

This protocol is based on descriptions of in vivo microdialysis experiments used to measure extracellular neurotransmitter levels in freely moving rats.[1][10]

Objective: To measure the effect of systemic administration of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex).

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular neurotransmitter concentrations.

-

Drug Administration: this compound is administered systemically (e.g., via intravenous or intraperitoneal injection).

-

Post-Drug Collection: Dialysate samples continue to be collected for several hours after drug administration.

-

Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentration.

Signaling Pathways and Experimental Workflows

This compound's Dual Action on Monoaminergic Synapses

The following diagram illustrates the primary mechanisms of action of this compound at a representative monoaminergic synapse.

Caption: Dual action of this compound at the synapse.

Experimental Workflow for Assessing Neurotransmitter Release

The following diagram outlines the typical experimental workflow for investigating the effects of this compound on neurotransmitter release.

Caption: Workflow for neurotransmitter release studies.

Behavioral Pharmacology

Studies in animal models have shown that this compound can influence various behaviors. For instance, it has been shown to reduce locomotor and investigatory activity in rats.[11] Interestingly, this effect does not appear to be solely mediated by serotonin release, as it is not blocked by serotonin uptake or synthesis inhibitors.[11] Furthermore, this compound serves as a discriminative stimulus in rats, suggesting it produces distinct interoceptive cues.[12][13] The time course of its behavioral effects indicates a faster onset and longer duration of action compared to its parent compound, fenfluramine.[12]

Conclusion

This compound is a pharmacologically complex molecule with a significant history in neuroscience research. Its dual action as a potent serotonin-norepinephrine releasing agent and a direct agonist at 5-HT2 receptors makes it a valuable tool for probing the intricacies of monoaminergic neurotransmission. While its clinical development has been hampered by safety concerns, particularly its association with cardiac valvulopathy via 5-HT2B receptor agonism, the scientific knowledge gained from studying this compound continues to inform our understanding of drug-receptor interactions, neurotransmitter dynamics, and the neural basis of behavior. This technical guide provides a foundational resource for researchers and drug development professionals interested in the ongoing exploration of this and related compounds.

References

- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. David E. Nichols - Wikipedia [en.wikipedia.org]

- 5. Faculty | Borch Department of Medicinal Chemistry and Molecular Pharmacology [mcmp.purdue.edu]

- 6. Collection: David E. Nichols papers | Archives and Special Collections [archives.lib.purdue.edu]

- 7. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Temporal differences in behavioral effect of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (+)-Norfenfluramine: An In-depth Technical Guide for Researchers

An overview of the potent and multifaceted pharmacological activities of (+)-Norfenfluramine, a key research chemical and the major active metabolite of fenfluramine (B1217885). This guide provides a comprehensive analysis of its receptor binding affinities, functional activities, and the experimental methodologies used for its characterization.

Introduction

This compound, the dextrorotatory enantiomer of norfenfluramine, is a potent psychoactive substance and the primary active metabolite of the anorectic drug (+)-fenfluramine.[1][2] Its pharmacological profile is characterized by a complex interplay of activities, primarily as a serotonin-norepinephrine releasing agent (SNRA) and a potent agonist at several serotonin (B10506) receptor subtypes.[1][2] This dual action contributes to its significant effects on the central nervous system and has made it a subject of extensive research. However, its potent activity at the 5-HT2B receptor has been linked to serious cardiovascular side effects, specifically cardiac valvulopathy, which led to the withdrawal of its parent compound, fenfluramine, from the market.[3][4] This guide delves into the detailed pharmacological characteristics of this compound, providing researchers, scientists, and drug development professionals with essential data and methodologies for its study.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological profile of this compound, including its receptor binding affinities (Ki) and functional activities (EC50/IC50).

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor/Transporter | Species | Ki (nM) | Reference |

| 5-HT2A | Human | 1047.13 | [5] |

| 5-HT2B | Human | 10 - 50 | [6] |

| 5-HT2C | Human | Moderate Potency | [6] |

| Sigma-1 (σ1) | - | 266 | [7] |

| β2-Adrenergic | - | >10,000 | [7] |

| Muscarinic M1 | - | >10,000 | [7] |

| 5-HT1A | - | >10,000 | [7] |

Table 2: Functional Activity (EC50/IC50) of this compound

| Assay | Target | Species | EC50/IC50 (nM) | Reference |

| [3H]5-HT Release | SERT | Rat | 59 | [1] |

| [3H]NE Release | NET | Rat | 73 | [1] |

| 5-HT2B Agonism | Human | - | Full Agonist | [6] |

| 5-HT2C Agonism | Human | - | Full Agonist | [6] |

| CYP2D6 Inhibition | Human | IC50: 16,000 | [8] | |

| OCT2 Inhibition | Human | IC50: 5,200 | [8] | |

| MATE1 Inhibition | Human | IC50: 4,600 | [8] |

Key Pharmacological Mechanisms

Serotonin-Norepinephrine Releasing Agent (SNRA)

This compound is a potent substrate for both the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1] This interaction leads to the non-exocytotic release of serotonin and norepinephrine from presynaptic neurons, significantly increasing their extracellular concentrations.[1] This mechanism is central to its psychoactive and anorectic effects.

5-HT2 Receptor Agonism

This compound is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Its high affinity and full agonist activity at the 5-HT2B receptor are of particular significance due to the association with cardiac valvulopathy.[3] Agonism at 5-HT2C receptors is thought to contribute to its appetite-suppressant effects.[9]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for 5-HT2 Receptors

This protocol determines the binding affinity (Ki) of this compound for serotonin 5-HT2 receptors.

Materials:

-

Cell membranes expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B/2C).

-

Unlabeled competitor ligand (e.g., spiperone (B1681076) for non-specific binding).

-

This compound test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound this compound at various concentrations, buffer for total binding, or a high concentration of an unlabeled competitor for non-specific binding.

-

Incubation: Add the membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This protocol measures the ability of this compound to induce the release of serotonin and norepinephrine from synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

-

[3H]Serotonin ([3H]5-HT) or [3H]Norepinephrine ([3H]NE).

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

This compound test compound.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the desired brain region by homogenization and differential centrifugation.

-

Radiolabeling: Incubate the synaptosomes with [3H]5-HT or [3H]NE to allow for uptake of the radiolabeled neurotransmitter.

-

Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.

-

Stimulation: Introduce this compound at various concentrations into the perfusion buffer and collect fractions of the superfusate.

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Calculate the amount of neurotransmitter released in response to this compound and determine the EC50 value.[1]

In Vitro Functional Assay for 5-HT2B Receptor Agonism (IP1 Accumulation)

This assay determines the functional potency of this compound as an agonist at the human 5-HT2B receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2B receptor.

-

Stimulation buffer.

-

This compound test compound.

-

Reference agonist (e.g., serotonin).

-

IP1 detection kit (e.g., HTRF-based).

Procedure:

-

Cell Plating: Plate the 5-HT2B expressing cells in a 96-well plate and culture overnight.

-

Compound Addition: Add varying concentrations of this compound or the reference agonist to the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10][11]

-

Lysis and Detection: Lyse the cells and follow the manufacturer's protocol for the IP1 detection kit to measure the accumulation of inositol (B14025) monophosphate.

-

Data Analysis: Plot the concentration-response curve for this compound and determine its EC50 value and maximal efficacy relative to the reference agonist.[10][11]

Visualizations

Signaling Pathway of 5-HT2B Receptor-Mediated Cardiac Valvulopathy

Caption: 5-HT2B receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Pharmacological Characterization

Caption: General workflow for in vitro pharmacological characterization.

Conclusion

This compound possesses a complex and potent pharmacological profile, acting as both a monoamine releaser and a direct agonist at multiple serotonin receptors. While its efficacy in modulating serotonergic and noradrenergic systems makes it a valuable research tool, its strong agonism at the 5-HT2B receptor highlights a significant cardiovascular safety liability. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers investigating the multifaceted actions of this compound and similar compounds. A thorough understanding of its pharmacology is crucial for interpreting experimental results and for the development of safer therapeutic agents with related mechanisms of action.

References

- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 3. How can we improve our understanding of cardiovascular safety liabilities to develop safer medicines? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long‐term open‐label safety extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 39586 [pdspdb.unc.edu]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

(+)-Norfenfluramine's role as a major metabolite of fenfluramine

An In-depth Technical Guide on the Role of (+)-Norfenfluramine as a Major Metabolite of Fenfluramine (B1217885)

Introduction

Fenfluramine, a substituted amphetamine, has a history of use as an anorectic agent for obesity and has been repurposed for the treatment of seizures associated with rare epilepsy syndromes like Dravet syndrome and Lennox-Gastaut syndrome.[1][2] It is administered as a racemic mixture of its two enantiomers, (+)-fenfluramine (dexfenfluramine) and (-)-fenfluramine. Upon administration, fenfluramine is extensively metabolized in the body, primarily through N-de-ethylation, to its major active metabolite, norfenfluramine.[1][3] This guide provides a detailed technical overview of this compound, focusing on its formation, pharmacokinetics, pharmacodynamics, and its crucial role in mediating both the therapeutic and adverse effects of its parent compound, fenfluramine.

Metabolism of Fenfluramine to this compound

The primary metabolic pathway for fenfluramine is N-dealkylation to form norfenfluramine.[4] This biotransformation is primarily carried out by a group of cytochrome P450 (CYP) enzymes in the liver.[5]

Key Enzymes Involved:

In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified the following as key contributors to fenfluramine metabolism:

Selective inhibitor studies have shown that the metabolism of fenfluramine is partially inhibited by quinidine (B1679956) (a CYP2D6 inhibitor), phencyclidine (a CYP2B6 inhibitor), and furafylline (B147604) (a CYP1A2 inhibitor).[4][6] The involvement of multiple CYP enzymes suggests that the metabolism of fenfluramine to norfenfluramine occurs through several redundant pathways.[4]

Metabolic conversion of (+)-Fenfluramine.

Pharmacokinetics

Following oral administration, fenfluramine is well-absorbed and rapidly metabolized to norfenfluramine.[7] Both fenfluramine and norfenfluramine are lipophilic and exhibit extensive brain penetration, with brain concentrations being significantly higher than plasma concentrations.[8][9]

Table 1: Pharmacokinetic Parameters of Fenfluramine and Norfenfluramine Enantiomers in Rats

| Compound | Dose (mg/kg, i.p.) | Half-life (Plasma, h) | Half-life (Brain, h) | Brain-to-Plasma Ratio |

| (+)-Fenfluramine | 20 | ~1.5 | 3.6 | 15.4 |

| (-)-Fenfluramine | 20 | 0.9 | 8.0 | Not Reported |

| This compound | 1 | Not Reported | Not Reported | 27.6 |

| (-)-Norfenfluramine | 20 | 6.1 | Not Reported | Not Reported |

Source: Data compiled from multiple studies in rats.[7][9]

Pharmacodynamics and Mechanism of Action

This compound is a pharmacologically active molecule that contributes significantly to the overall effects of fenfluramine. Its primary mechanisms of action involve the modulation of monoaminergic systems, particularly serotonin (B10506) and norepinephrine (B1679862).[10][11]

1. Monoamine Release: Both fenfluramine and norfenfluramine are substrates for serotonin transporters (SERT) and norepinephrine transporters (NET), acting as potent releasing agents for these neurotransmitters.[3][11] this compound is a more potent norepinephrine and dopamine (B1211576) releaser compared to its parent compound.[10]

Table 2: In Vitro Monoamine Release Potency (EC50 values in nM)

| Compound | Serotonin (5-HT) Release | Norepinephrine (NE) Release |

| (+)-Fenfluramine | 52 | 302 |

| This compound | 59 | 73 |

Source: Data from in vitro synaptosome release assays.[11]

2. Serotonin Receptor Agonism: Unlike fenfluramine, which has weak affinity for 5-HT2 receptors, this compound is a potent agonist at several serotonin receptor subtypes.[10][12]

-

5-HT2B and 5-HT2C Receptors: this compound displays high affinity and potent agonist activity at these receptors.[13]

-

5-HT2A Receptor: It has a more moderate affinity for this receptor subtype.[13]

The agonism at 5-HT2C receptors is thought to contribute to the anorectic effects of fenfluramine, while the potent activity at 5-HT2B receptors is strongly implicated in the development of cardiac valvulopathy.[3][14][15]

Table 3: Receptor Binding Affinities (Ki in nM) and Functional Agonist Potency (EC50 in nM) of Norfenfluramine

| Receptor | Binding Affinity (Ki) | Agonist Potency (EC50) |

| 5-HT2A | Moderate Affinity | Not Specified |

| 5-HT2B | High Affinity | Potent Agonist |

| 5-HT2C | High Affinity | Potent Agonist |

Source: Data compiled from multiple in vitro studies.[12][13]

Signaling pathway of this compound at the 5-HT2B receptor.

Role in Therapeutic and Adverse Effects

The distinct pharmacological profile of this compound means it plays a significant role in the overall effects observed after fenfluramine administration.

Therapeutic Effects (Anticonvulsant Activity): Fenfluramine is effective in treating certain forms of epilepsy. Studies in rodent seizure models have shown that both fenfluramine and norfenfluramine enantiomers possess anticonvulsant activity.[8][16] The antiseizure effects may be mediated by interactions with 5-HT1D, 5-HT2A, and 5-HT2C receptors, as well as the sigma-1 receptor.[17]

Table 4: Anticonvulsant Activity of Fenfluramine and Norfenfluramine Enantiomers in the Maximal Electroshock (MES) Test in Mice

| Compound | ED50 (mg/kg) |

| d,l-Fenfluramine | 8.1 - 10.7 |

| l-Fenfluramine | 5.1 - 14.8 |

| d-Norfenfluramine | Dose-limiting neurotoxicity |

Source: Data compiled from rodent seizure model studies.[8][17]

Adverse Effects (Cardiac Valvulopathy): The use of fenfluramine as an anorectic was halted due to its association with cardiac valvular heart disease and pulmonary hypertension.[14] This adverse effect is strongly linked to the potent agonist activity of this compound at the 5-HT2B receptors located on heart valve interstitial cells.[13] Activation of these receptors stimulates fibroblast mitogenesis, leading to the proliferation of myofibroblasts and subsequent valvular fibroplasia, a histopathological change that thickens and damages the heart valves.[13][14]

Experimental Protocols

1. In Vitro Metabolism and Reaction Phenotyping

-

Objective: To identify the CYP450 enzymes responsible for the metabolism of fenfluramine to norfenfluramine.

-

Methodology:

-

Incubation: Fenfluramine (e.g., 1 µM) is incubated with human liver microsomes (e.g., 1 mg protein/mL) or specific recombinant human CYP450 enzymes (rCYPs). The incubation mixture also contains a NADPH-generating system to support CYP activity.

-

Chemical Inhibition: To confirm the role of specific CYPs, incubations are performed in the presence of selective chemical inhibitors (e.g., quinidine for CYP2D6).

-

Sample Analysis: At various time points, the reaction is stopped (e.g., by adding acetonitrile). The samples are then centrifuged, and the supernatant is analyzed.

-

Quantification: The concentrations of fenfluramine and norfenfluramine are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The disappearance of the parent compound and the formation of the metabolite are measured to determine the rate of metabolism.[4][6]

-

Workflow for in vitro fenfluramine metabolism study.

2. In Vivo Microdialysis

-

Objective: To measure the extracellular levels of monoamines (serotonin, norepinephrine, dopamine) in the brain following administration of this compound.

-

Methodology:

-

Animal Preparation: A microdialysis guide cannula is surgically implanted into a specific brain region (e.g., the frontal cortex) of a rat.

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals before and after the administration of this compound (e.g., via intravenous injection).

-

Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. This allows for the determination of changes in neurotransmitter release over time.[11]

-

Conclusion

This compound is not merely a byproduct of fenfluramine breakdown but a potent, pharmacologically active molecule that is central to the drug's overall profile. It is formed via N-de-ethylation by multiple CYP enzymes and possesses a distinct pharmacodynamic profile characterized by potent monoamine-releasing activity and significant agonism at 5-HT2B and 5-HT2C receptors. This activity profile means that this compound is a key contributor to both the desired therapeutic effects of fenfluramine, such as its anticonvulsant properties, and its most serious adverse effect, cardiac valvulopathy. A thorough understanding of the pharmacology of this compound is therefore essential for the safe and effective use of fenfluramine in clinical practice and for the development of safer serotonergic medications.

References

- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenfluramine - Wikipedia [en.wikipedia.org]

- 3. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - ProQuest [proquest.com]

- 7. Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 11. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 13. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of (+)-Norfenfluramine Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, exhibits a complex pharmacological profile, primarily characterized by its interaction with serotonin (B10506) (5-HT) receptors. Understanding its receptor binding affinity is crucial for elucidating its therapeutic effects and potential adverse reactions, most notably cardiac valvulopathy. This technical guide provides a comprehensive in vitro characterization of this compound, presenting its binding affinity at various serotonin receptor subtypes. Detailed experimental protocols for key binding and functional assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Receptor Binding Affinity Profile of this compound

The binding affinity of this compound for a range of human serotonin receptors has been determined through in vitro radioligand binding assays. The data, summarized below, highlights a preferential affinity for the 5-HT2 receptor family.

Table 1: Receptor Binding Affinity (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT2 Family | |

| 5-HT2A | 5216 ± 423 |

| 5-HT2B | 10 - 50 |

| 5-HT2C | 3183 ± 637 |

| Other Serotonin Receptors | |

| 5-HT1A | 673 - 1950 |

| 5-HT1B | Very Low Affinity |

| 5-HT1D | Very Low Affinity |

| 5-HT1E | Very Low Affinity |

| 5-HT5 | Inactive |

| 5-HT6 | Inactive |

| 5-HT7 | Moderate Affinity |

Data compiled from Rothman et al., 2000.[1][2]

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the receptor binding and functional activity of this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor and a test compound (e.g., this compound) that competes for the same binding site.

2.1.1. Cell Culture and Membrane Preparation

-

Cell Culture: Cloned human serotonin receptor subtypes are transiently or stably expressed in appropriate host cells, such as COS-7 or HEK-293 cells. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Harvesting and Homogenization: Confluent cells are washed with phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Membrane Isolation: The cell suspension is homogenized using a Polytron homogenizer. The homogenate is centrifuged at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Final Preparation: The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method, such as the Bradford or BCA protein assay. Membranes are stored at -80°C until use.

2.1.2. Competition Binding Assay

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C), and varying concentrations of the competing ligand, this compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using a non-linear regression program (e.g., Prism). The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For this compound, which demonstrates agonist activity at 5-HT2B receptors, the following assays are critical.

2.2.1. Inositol (B14025) Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gq signaling pathway, which is coupled to 5-HT2 receptors.

-

Cell Seeding and Labeling: HEK-293 cells expressing the human 5-HT2B receptor are seeded in 24-well plates. The cells are then labeled overnight with [3H]myo-inositol in inositol-free DMEM.

-

Agonist Stimulation: The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase). Subsequently, cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction of Inositol Phosphates: The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates are collected, and the inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: The amount of [3H]inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The concentration-response curve for this compound-stimulated IP accumulation is plotted, and the EC50 (the concentration that produces 50% of the maximal response) is calculated to determine its potency as an agonist.

2.2.2. Intracellular Calcium Mobilization Assay

Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration ([Ca2+]i). This can be measured using fluorescent calcium indicators.

-

Cell Preparation: HEK-293 or CHO-K1 cells expressing the human 5-HT2B receptor are seeded into a 96-well black-walled, clear-bottom plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Agonist Addition: The plate is placed in a fluorescence plate reader equipped with an automated injection system. Baseline fluorescence is measured before the addition of varying concentrations of this compound.

-

Fluorescence Measurement: The change in fluorescence intensity upon agonist addition is monitored in real-time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response at each concentration of this compound is determined. A concentration-response curve is generated to calculate the EC50 value, indicating the potency of this compound in inducing calcium mobilization.

Visualizations

Signaling Pathway

The following diagram illustrates the Gq-coupled signaling pathway activated by this compound at the 5-HT2B receptor.

Caption: 5-HT2B Receptor Gq Signaling Pathway.

Experimental Workflow

The diagram below outlines the key steps in a typical radioligand competition binding assay.

Caption: Radioligand Binding Assay Workflow.

References

The Effects of (+)-Norfenfluramine on Monoamine Release in Synaptosomes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(+)-Norfenfluramine, the major active metabolite of fenfluramine, is a potent monoamine releasing agent. This technical guide provides an in-depth analysis of its effects on the release of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) from presynaptic nerve terminals (synaptosomes). We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development investigating the mechanisms of monoamine transporters and the effects of psychoactive compounds.

Introduction

This compound is an amphetamine analog and the primary N-deethylated metabolite of (+)-fenfluramine, a compound historically used as an appetite suppressant.[1] It is well-established that this compound and its parent compound interact with monoamine transporters to induce the release of key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] Understanding the precise mechanisms and quantitative effects of this compound on these monoamine systems is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting monoaminergic signaling. This guide focuses on the effects of this compound within isolated presynaptic nerve terminals, known as synaptosomes, which provide a valuable in vitro model for studying neurotransmitter release.

Quantitative Data on Monoamine Release

The following table summarizes the potency of this compound in inducing the release of various monoamines from synaptosomes, as determined by in vitro release assays. The EC50 value represents the concentration of the compound that elicits 50% of the maximal response.

| Monoamine | Transporter | EC50 (nM) | Brain Region (Species) | Reference |

| Serotonin (5-HT) | SERT | 59 | Not Specified (Rat) | [1] |

| Norepinephrine (NE) | NET | 73 | Not Specified (Rat) | [1] |

| Dopamine (DA) | DAT | >10x lower potency than 5-HT release | Striatum (Rat) | [2] |

Note: The dopamine-releasing potency of this compound in the striatum was found to be more than ten times lower than its serotonin-releasing potency.[2]

Mechanism of Action

This compound exerts its monoamine-releasing effects through a multi-faceted mechanism primarily involving monoamine transporters located on the presynaptic membrane and on intracellular vesicles.

Interaction with Plasma Membrane Monoamine Transporters (SERT, NET, DAT)

This compound acts as a substrate for the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[1][3] Unlike reuptake inhibitors which simply block the transporter, substrate-type releasers like this compound are transported into the presynaptic terminal by these transporters. This inward transport is coupled with an outward transport, or efflux, of the endogenous monoamine neurotransmitter from the cytoplasm into the synaptic cleft.[4][5] This process is a non-exocytotic, carrier-mediated exchange mechanism.[5]

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the presynaptic terminal, this compound can also interact with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles.[4] By disrupting the proton gradient that VMAT2 utilizes to sequester monoamines into vesicles, this compound causes a leakage of neurotransmitters from the vesicles into the cytoplasm. This increases the cytoplasmic concentration of monoamines, further promoting their release into the synapse via the plasma membrane transporters operating in reverse.[4]

Calcium-Dependence of Release

The release of serotonin induced by this compound from the vesicular pool has been shown to be partially (around 50%) dependent on the presence of extracellular calcium (Ca2+) and can be inhibited by non-specific voltage-dependent calcium channel blockers.[2] This suggests that at least a portion of the vesicular release is mediated by Ca2+ entry into the synaptosome.[2] In contrast, the release of dopamine induced by lower concentrations of this compound appears to be largely Ca2+-independent, while at higher concentrations, a slight Ca2+-dependent component is observed.[2]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of synaptosomes and the subsequent monoamine release assays, synthesized from established protocols.

Preparation of Rat Brain Synaptosomes

This protocol describes the isolation of synaptosomes from rat brain tissue by differential and density gradient centrifugation.

Materials:

-

Rat brain tissue (e.g., cortex, striatum, hippocampus)

-

Homogenization Buffer: 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4, chilled to 4°C

-

1.2 M Sucrose solution, chilled to 4°C

-

0.8 M Sucrose solution, chilled to 4°C

-

Krebs-Ringer Buffer (for release assays): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 1.3 mM CaCl2, pH 7.4

Procedure:

-

Homogenization:

-

Euthanize the rat according to approved institutional protocols and rapidly dissect the desired brain region on ice.

-

Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (approximately 10-12 strokes at 800 rpm).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).

-

Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C. This will yield the crude synaptosomal pellet (P2).

-

-

Sucrose Density Gradient Centrifugation (Optional, for higher purity):

-

Resuspend the P2 pellet in Homogenization Buffer.

-

Carefully layer the resuspended P2 fraction onto a discontinuous sucrose gradient consisting of a 1.2 M sucrose layer and a 0.8 M sucrose layer.

-

Centrifuge at 50,000 x g for 2 hours at 4°C.

-

Synaptosomes will be enriched at the interface of the 0.8 M and 1.2 M sucrose layers.

-

Carefully collect the synaptosomal fraction.

-

-

Washing and Resuspension:

-

Dilute the collected synaptosomes in Krebs-Ringer Buffer and centrifuge at 17,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the final synaptosomal pellet in an appropriate volume of Krebs-Ringer Buffer for use in release assays.

-

Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).

-

[3H]-Monoamine Release Assay

This protocol details the procedure for measuring the release of radiolabeled monoamines from prepared synaptosomes.

Materials:

-

Prepared synaptosomes

-

[3H]-Serotonin, [3H]-Norepinephrine, or [3H]-Dopamine

-

This compound solutions of varying concentrations

-

Krebs-Ringer Buffer

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Preloading with Radiolabeled Monoamine:

-

Dilute the synaptosomal suspension to a protein concentration of approximately 0.5-1.0 mg/mL in Krebs-Ringer Buffer.

-

Add the [3H]-monoamine to a final concentration of approximately 10-50 nM.

-

Incubate the suspension for 15-30 minutes at 37°C to allow for the uptake of the radiolabel.

-

-

Washing:

-

After incubation, terminate the uptake by placing the samples on ice and centrifuging at 10,000 x g for 10 minutes at 4°C.

-

Wash the synaptosomal pellet twice with ice-cold Krebs-Ringer Buffer to remove excess unincorporated radiolabel.

-

-

Release Experiment:

-

Resuspend the washed, preloaded synaptosomes in Krebs-Ringer Buffer.

-

Aliquot the synaptosomal suspension into tubes.

-

Initiate the release by adding varying concentrations of this compound or vehicle control.

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

-

Termination and Quantification:

-

Terminate the release by rapid filtration through glass fiber filters or by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (containing the released [3H]-monoamine).

-

Lyse the synaptosomal pellet (containing the remaining [3H]-monoamine) with a lysis buffer or distilled water.

-

Add the supernatant and the lysed pellet to separate scintillation vials containing scintillation fluid.

-

Quantify the radioactivity in each fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of total [3H]-monoamine released for each concentration of this compound.

-

Plot the percentage release against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC50 value from the dose-response curve.

-

Visualizations

Signaling Pathway of this compound-Induced Monoamine Release

Caption: Mechanism of this compound action.

Experimental Workflow for Monoamine Release Assay

Caption: Workflow for synaptosome monoamine release assay.

Conclusion

This compound is a potent substrate-type releaser of serotonin and norepinephrine, and a less potent releaser of dopamine. Its mechanism of action involves a complex interplay between plasma membrane monoamine transporters and vesicular storage, leading to a robust increase in extracellular monoamine levels. The experimental protocols and data presented in this guide provide a foundational resource for researchers investigating the pharmacology of this compound and related compounds. Further research is warranted to fully elucidate the downstream signaling consequences of this compound-induced monoamine release and its potential therapeutic applications.

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [en.bio-protocol.org]

- 4. Release of [3H]-noradrenaline from rat hippocampal synaptosomes by nicotine: mediation by different nicotinic receptor subtypes from striatal [3H]-dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the stereospecific effects of norfenfluramine enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine (B1217885), exists as two enantiomers, (S)-norfenfluramine (d-norfenfluramine) and (R)-norfenfluramine (l-norfenfluramine). These stereoisomers exhibit distinct pharmacological profiles, contributing differently to the therapeutic efficacy and adverse effects associated with the parent compound. This technical guide provides an in-depth analysis of the stereospecific effects of norfenfluramine enantiomers, focusing on their interactions with monoamine transporters and serotonin (B10506) receptors. Detailed experimental protocols for assessing these interactions are provided, along with a comprehensive summary of quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the nuanced pharmacology of these compounds.

Introduction

Fenfluramine, once widely prescribed for weight management, was withdrawn from the market due to concerns about cardiovascular side effects, including valvular heart disease.[1][2] Its pharmacological activity is largely mediated by its N-dealkylated metabolite, norfenfluramine.[1][3] Norfenfluramine is a chiral molecule, and its enantiomers, (S)- and (R)-norfenfluramine, possess significantly different pharmacological properties.[1] The d-enantiomer, (S)-norfenfluramine, is generally more potent in its interaction with serotonergic systems.[1][4] Understanding the stereospecific effects of these enantiomers is crucial for the development of safer and more effective therapeutic agents that may target similar pathways, such as in the treatment of certain forms of epilepsy like Dravet syndrome.[5][6][7]

This guide summarizes the current knowledge on the differential effects of (S)- and (R)-norfenfluramine, presents key quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental processes.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the norfenfluramine enantiomers at various molecular targets. These values are compiled from multiple in vitro studies and highlight the stereoselective nature of their interactions.

Table 1: Binding Affinities (Ki, nM) of Norfenfluramine Enantiomers at Serotonin (5-HT) Receptors

| Receptor | (S)-Norfenfluramine (d-NF) | (R)-Norfenfluramine (l-NF) | Reference |

| 5-HT2A | Micromolar affinity | Lower affinity than d-NF | [8][9] |

| 5-HT2B | 10 - 50 | Lower affinity than d-NF | [8][10] |

| 5-HT2C | Moderately potent | Less potent than d-NF | [8] |

Note: Specific Ki values for (R)-norfenfluramine are less consistently reported in the literature but are generally higher (indicating lower affinity) than those for (S)-norfenfluramine.

Table 2: Functional Potencies (EC50, nM) of Norfenfluramine Enantiomers as Monoamine Releasers

| Transporter | (S)-Norfenfluramine (d-NF) | (R)-Norfenfluramine (l-NF) | Reference |

| Serotonin (SERT) | 59 | 287 | [4][11] |

| Norepinephrine (B1679862) (NET) | 73 | >1000 | [4][11] |

| Dopamine (DAT) | >1000 | >1000 | [4][11] |

Table 3: Anticonvulsant Activity (ED50, mg/kg) of Norfenfluramine Enantiomers in Rodent Models

| Seizure Model | (S)-Norfenfluramine (d-NF) | (R)-Norfenfluramine (l-NF) | Reference |

| Maximal Electroshock (MES) - Mouse | 5.1 - 14.8 | 5.1 - 14.8 | [12][13] |

| Audiogenic Seizure - DBA/2 Mouse | Not Reported | 1.2 | [12][13] |

Note: While both enantiomers show activity in the MES test, d-norfenfluramine has been associated with higher toxicity.[2][8] In the audiogenic seizure model, l-norfenfluramine was found to be significantly more potent than racemic fenfluramine and l-fenfluramine.[12][13]

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a standard method for determining the binding affinity (Ki) of norfenfluramine enantiomers for 5-HT receptors expressed in cell membranes.

Objective: To quantify the competitive displacement of a radiolabeled ligand from a specific serotonin receptor subtype by unlabeled norfenfluramine enantiomers.

Materials:

-

Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C).

-

Radioligand specific for the receptor subtype (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B/2C).

-

Unlabeled norfenfluramine enantiomers ((S)- and (R)-norfenfluramine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

-

Wash buffer (ice-cold).

-

Non-specific binding determinator (e.g., a high concentration of a known antagonist for the receptor).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in a solution like polyethyleneimine).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.[6]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add binding buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Add the non-specific binding determinator, radioligand, and membrane suspension.

-

Competitive Binding: Add serial dilutions of the norfenfluramine enantiomer, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This protocol describes a widely used animal model for screening potential anticonvulsant drugs.

Objective: To evaluate the ability of norfenfluramine enantiomers to protect against seizures induced by maximal electroshock in rodents.

Materials:

-

Male laboratory mice or rats.

-

Norfenfluramine enantiomers dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

-

An electroshock apparatus with corneal electrodes.

-

A solution of local anesthetic for the cornea (e.g., 0.5% tetracaine).

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment. On the day of the experiment, weigh each animal.

-

Drug Administration: Administer the norfenfluramine enantiomer or vehicle control via a specific route (e.g., intraperitoneally). Test a range of doses to determine the median effective dose (ED50).

-

Time to Peak Effect: Conduct the seizure test at the predetermined time of peak drug effect.

-

Seizure Induction:

-

Apply a drop of local anesthetic to the corneas of the animal.

-

Place the corneal electrodes on the eyes.

-

Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.

-

Data Analysis:

-

For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.

-

Use probit analysis to calculate the ED50, which is the dose of the drug that protects 50% of the animals from the seizure endpoint.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways of 5-HT2 Receptors

The following diagrams illustrate the primary signaling cascades initiated by the activation of 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are key targets of the norfenfluramine enantiomers. These receptors are Gq/G11-protein coupled and their activation leads to the stimulation of phospholipase C (PLC).[15][16]

Caption: Gq-protein coupled signaling cascade activated by norfenfluramine enantiomers at 5-HT2 receptors.

Experimental Workflow for In Vivo Anticonvulsant Screening